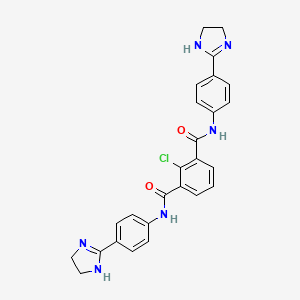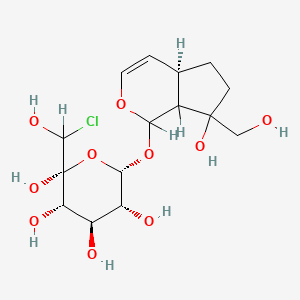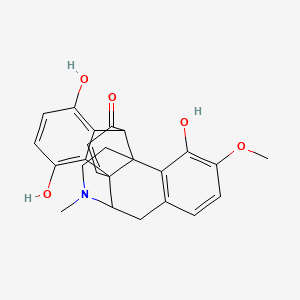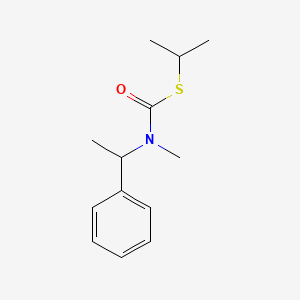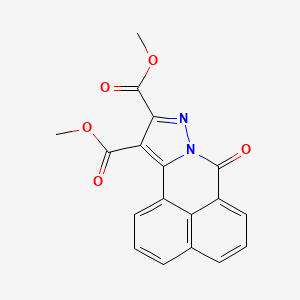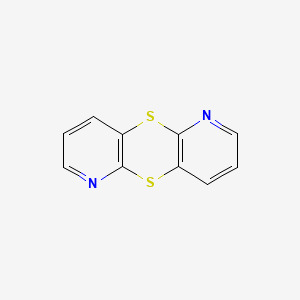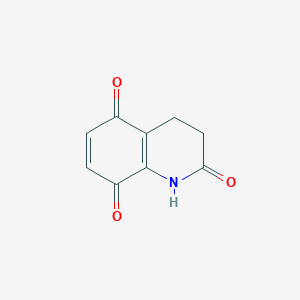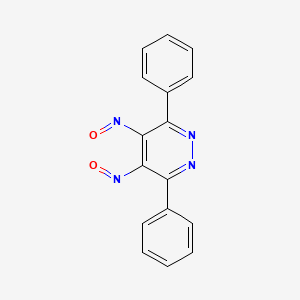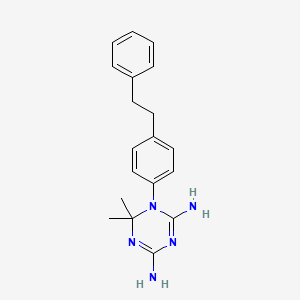
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its two hydroxyl groups and two cyano groups attached to the anthraquinone core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and cyanation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The cyano groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Amino or alkoxy derivatives
科学的研究の応用
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of 1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyano groups play a crucial role in binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The compound’s ability to undergo redox reactions also contributes to its biological activity.
類似化合物との比較
Similar Compounds
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,8-Dihydroxyanthraquinone (Dantron)
Uniqueness
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile is unique due to the presence of both hydroxyl and cyano groups, which provide a distinct set of chemical properties and reactivity compared to other dihydroxyanthraquinones. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
5470-98-4 |
|---|---|
分子式 |
C16H6N2O4 |
分子量 |
290.23 g/mol |
IUPAC名 |
1,4-dihydroxy-9,10-dioxoanthracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O4/c17-5-9-10(6-18)16(22)12-11(15(9)21)13(19)7-3-1-2-4-8(7)14(12)20/h1-4,21-22H |
InChIキー |
XZPHNGYVABZCEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)O)C#N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



